

Application of DNA-PK-IN-13 in Studying DNA Repair Pathways

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Compound of Interest

Compound Name: DNA-PK-IN-13

Cat. No.: B12379584

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

DNA-PK-IN-13 is a highly potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. Its high potency, with an IC₅₀ of 0.11 nM, makes it a valuable tool for elucidating the intricate mechanisms of DNA repair and for exploring novel therapeutic strategies in oncology.

The primary application of **DNA-PK-IN-13** lies in its ability to modulate cellular responses to DNA damage. By inhibiting DNA-PK, this small molecule prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequently inducing cell cycle arrest and apoptosis. This property is particularly relevant in cancer research, where uncontrolled cell proliferation is a hallmark. **DNA-PK-IN-13** has been shown to regulate tumor cell proliferation by decreasing the expression of γH2A.X, a marker of DNA double-strand breaks, and to enhance the sensitivity of tumor cells to chemotherapeutic agents.

In a research setting, **DNA-PK-IN-13** can be utilized to:

- Investigate the role of the NHEJ pathway: By specifically blocking this pathway, researchers can study its contribution to the repair of DNA damage induced by various agents, such as ionizing radiation or chemotherapeutic drugs.

- Identify synthetic lethal interactions: The inhibitor can be used in screening assays to identify other genetic mutations or molecular targets that, when combined with DNA-PK inhibition, lead to cell death. This is a promising avenue for developing targeted cancer therapies.
- Enhance the efficacy of DNA-damaging agents: **DNA-PK-IN-13** can be used in combination with radiation or chemotherapy to potentiate their cytotoxic effects on cancer cells.
- Study the interplay between different DNA repair pathways: By inhibiting NHEJ, researchers can investigate the upregulation or functional compensation by other repair pathways, such as homologous recombination (HR).

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **DNA-PK-IN-13**.

Parameter	Value	Cell Line/System	Reference
IC50 (DNA-PK Inhibition)	0.11 nM	In vitro assay	
IC50 (Cell Proliferation)	0.6 µM	Jurkat T-cells	

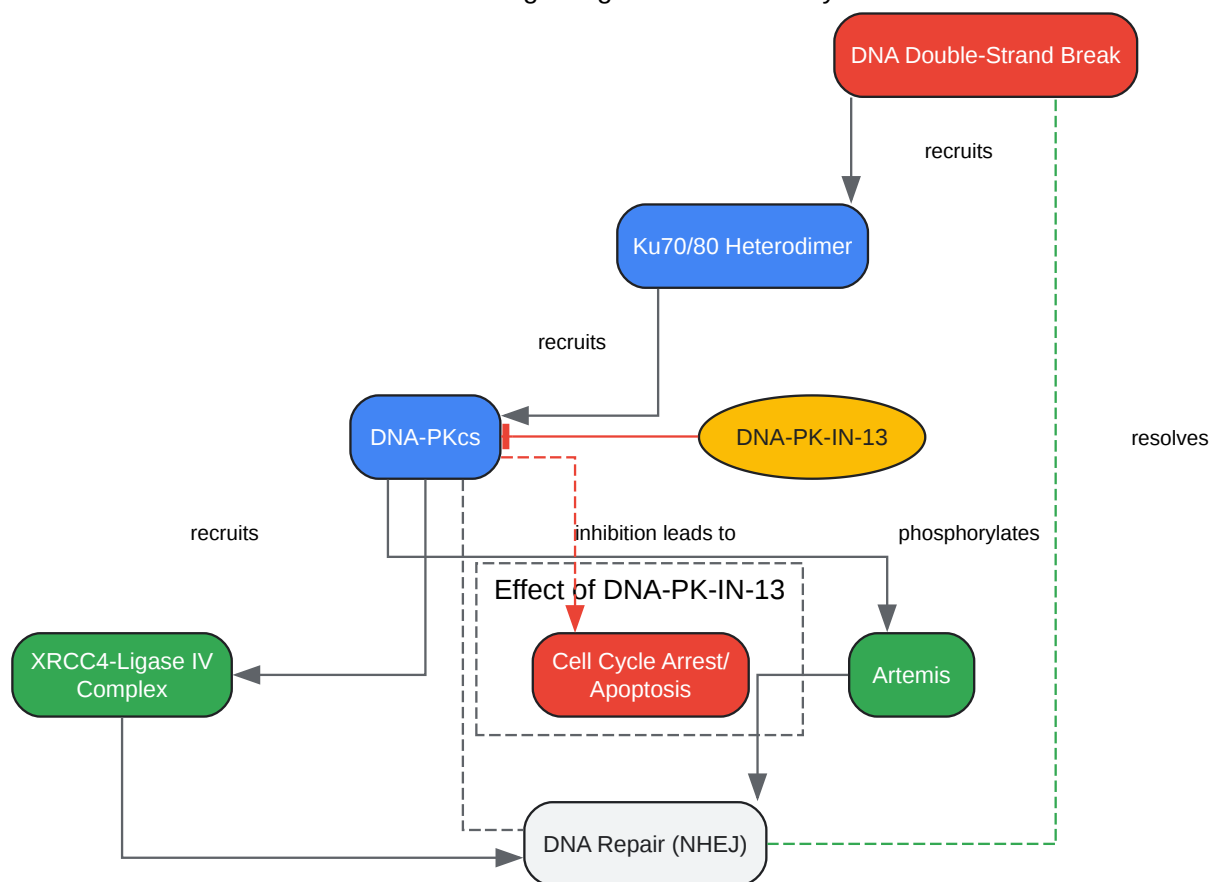
Table 1: In Vitro Efficacy of **DNA-PK-IN-13**

Treatment Condition	Effect	Cell Line	Reference
DNA-PK-IN-13 (0.1-40 µM; 10 min)	Concentration-dependent decrease in γH2A.X expression	Jurkat and HepG2 cells	
DNA-PK-IN-13 (1 µM; 24 hours) + Doxorubicin (0.1 µM)	Significant decrease in S-phase and increase in G2/M-phase of the cell cycle	Jurkat cells	

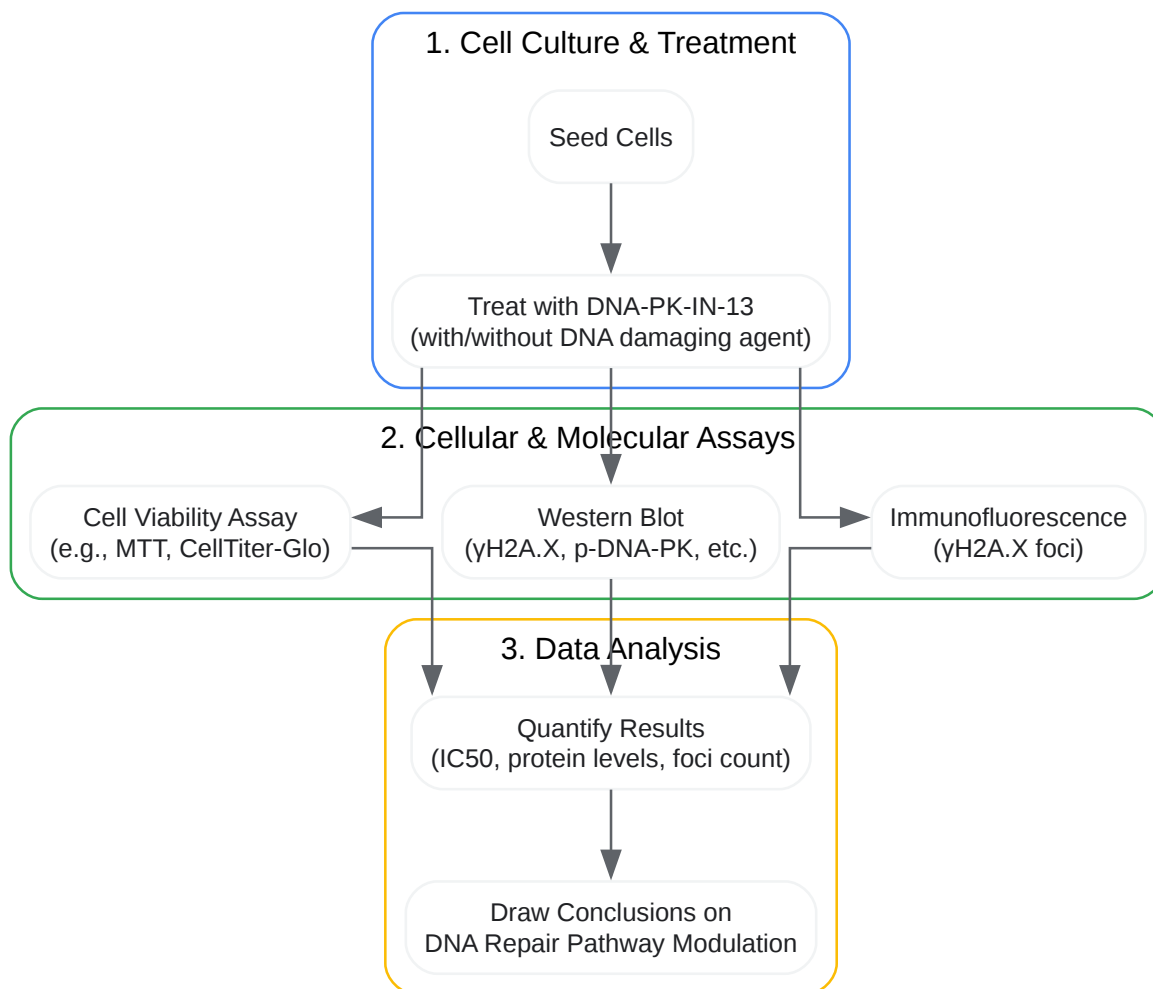
Table 2: Cellular Effects of **DNA-PK-IN-13**

Signaling Pathway and Experimental Workflow Diagrams

DNA-PK Signaling in NHEJ Pathway



Experimental Workflow for Studying DNA-PK-IN-13



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